molecular formula C13H18N2O4S B2764635 Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate CAS No. 901273-25-4

Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate

Cat. No.: B2764635
CAS No.: 901273-25-4
M. Wt: 298.36
InChI Key: BAOLKNAVYGHZBM-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₈N₂O₄S. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. The compound features a piperidine ring substituted with a methyl ester group, an aminobenzenesulfonyl group, and an amino group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents like 4-aminobenzenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxyl group using methanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

    Methyl 1-(4-nitrobenzenesulfonyl)piperidine-3-carboxylate: Similar structure but with a nitro group instead of an amino group.

    Methyl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate: Similar structure but with a methyl group instead of an amino group.

    Methyl 1-(4-chlorobenzenesulfonyl)piperidine-3-carboxylate: Similar structure but with a chloro group instead of an amino group.

Uniqueness: Methyl 1-(4-aminobenzenesulfonyl)piperidine-3-carboxylate is unique due to the presence of the amino group, which imparts specific reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a promising candidate for drug development.

Properties

IUPAC Name

methyl 1-(4-aminophenyl)sulfonylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-13(16)10-3-2-8-15(9-10)20(17,18)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLKNAVYGHZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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